N-[2-[3-(dimethylamino)propylthio]phenyl]-3-phenyl-2-propenamide

Cardiovascular pharmacology Ischemia-reperfusion injury 5-HT2 receptor antagonism

Cinanserin (SQ 10643; CAS 1166-34-3), systematically named N-[2-[3-(dimethylamino)propylthio]phenyl]-3-phenyl-2-propenamide, is a synthetic cinnamanilide-derivative serotonin (5-HT) receptor antagonist. It was originally discovered in the 1960s as a potent and relatively specific 5-HT2 receptor antagonist and later repurposed through virtual screening as an inhibitor of the 3C-like protease (3CLpro) of severe acute respiratory syndrome coronavirus (SARS-CoV).

Molecular Formula C20H24N2OS
Molecular Weight 340.5 g/mol
CAS No. 1166-34-3
Cat. No. B073252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[3-(dimethylamino)propylthio]phenyl]-3-phenyl-2-propenamide
CAS1166-34-3
SynonymsCinanserin
Cinanserin Hydrochloride
Cinanserin Monohydrochloride
Hydrochloride, Cinanserin
Monohydrochloride, Cinanserin
SQ 10,643
SQ 16,167
SQ-10,643
SQ-16,167
SQ10,643
SQ16,167
Molecular FormulaC20H24N2OS
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)
InChIKeyRSUVYMGADVXGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cinanserin (CAS 1166-34-3): A Dual-Acting Cinnamanilide 5-HT2 Antagonist and Coronavirus 3CL Protease Inhibitor for Specialized Research Procurement


Cinanserin (SQ 10643; CAS 1166-34-3), systematically named N-[2-[3-(dimethylamino)propylthio]phenyl]-3-phenyl-2-propenamide, is a synthetic cinnamanilide-derivative serotonin (5-HT) receptor antagonist [1]. It was originally discovered in the 1960s as a potent and relatively specific 5-HT2 receptor antagonist and later repurposed through virtual screening as an inhibitor of the 3C-like protease (3CLpro) of severe acute respiratory syndrome coronavirus (SARS-CoV) [2]. Unlike indole-based or quinazoline-based 5-HT2 antagonists, cinanserin belongs to the structurally distinct cinnamanilide chemical class and is further characterized by limited antihistaminic, anticholinergic, and immunosuppressive activity [1][3]. Cinanserin has undergone preliminary clinical testing in humans and remains a widely used pharmacological tool compound for serotonin receptor research and antiviral drug discovery .

Why 5-HT2 Antagonist Substitution Fails for Cinanserin (CAS 1166-34-3): Structural, Pharmacological, and Off-Target Evidence Against Interchangeability


Substituting cinanserin with another 5-HT2 receptor antagonist such as ketanserin, methysergide, or ritanserin is scientifically unsound because cinanserin combines a unique cinnamanilide scaffold with a pharmacological profile not replicated by any other single agent. Cinanserin exhibits approximately 85-fold selectivity for 5-HT2 over 5-HT1 receptors , yet unlike ketanserin it is devoid of functionally significant α1-adrenoceptor blocking properties that confound cardiovascular and CNS experimental readouts [1]. Its chemically distinct 2'-(3-dimethylaminopropylthio) substitution on the cinnamanilide core [2] confers a dual mechanism—potent 5-HT2 antagonism combined with SARS-CoV 3CLpro inhibition—that is absent from all other classical serotonin antagonists [3]. Furthermore, cinanserin uniquely co-retains immunosuppressive activity with its antiserotonin effects, whereas close structural analogs (e.g., SQ 11,276, SQ 11,332) sacrifice one activity for the other [4]. These multidimensional differences mean that generic substitution introduces uncontrolled variables in receptor selectivity, off-target pharmacology, and functional outcomes.

Cinanserin (CAS 1166-34-3) Quantitative Differentiation Evidence: Head-to-Head and Cross-Comparator Performance Data


Cardioprotective Potency in Ischemia-Reperfusion: Cinanserin Outperforms Ketanserin and LY 53857 (EC25 1.6 vs 5.5 vs 6.1 µM)

In a direct head-to-head comparison within a single experimental study, cinanserin (0.1-10 µM) demonstrated a 3.4-fold greater cardioprotective potency than ketanserin and a 3.8-fold greater potency than LY 53857, as measured by prolongation of time to contracture during ischemia in isolated rat hearts [1]. All three compounds significantly increased time to contracture in a concentration-dependent manner and reduced LDH release during reperfusion, but cinanserin required substantially lower concentrations to achieve the same EC25 benchmark [1].

Cardiovascular pharmacology Ischemia-reperfusion injury 5-HT2 receptor antagonism

5-HT2 versus 5-HT1 Receptor Subtype Selectivity: ~85-Fold Discrimination by Cinanserin (Ki 41 vs 3500 nM)

Cinanserin exhibits approximately 85-fold selectivity for the 5-HT2 receptor (Ki = 41 nM) over the 5-HT1 receptor (Ki = 3500 nM), as determined by radioligand displacement assays [1]. This selectivity profile contrasts with the non-selective antagonist methysergide, which shows nearly equivalent activity at multiple serotonin receptor subtypes [2]. While ketanserin achieves higher absolute 5-HT2A affinity (Ki ≈ 2.5 nM), it simultaneously binds α1-adrenoceptors with comparable nanomolar affinity (Ki ≈ 1.5-1.8 nM), introducing a confounding off-target liability absent in cinanserin .

Serotonin receptor pharmacology Receptor binding selectivity GPCR antagonist profiling

α1-Adrenoceptor Sparing: Cinanserin Avoids the Cardiovascular Confound Inherent to Ketanserin

Multiple independent studies have classified cinanserin, along with LY 53857, as a selective 5-HT2 receptor antagonist devoid of functionally significant α1-adrenoceptor blocking properties [1][2]. In direct contrast, ketanserin—the most widely used 5-HT2A antagonist—exhibits nanomolar affinity for α1-adrenoceptors (Ki ≈ 1.5-1.8 nM) and its sympatho-inhibitory and blood-pressure-lowering effects are mediated primarily through α1-adrenoceptor blockade rather than 5-HT2 receptor antagonism [3][4]. In conscious animal models, cinanserin fails to reduce blood pressure and sympathetic nerve activity, whereas ketanserin produces pronounced cardiovascular effects that cannot be attributed to serotonin antagonism alone [1].

Cardiovascular pharmacology Adrenoceptor selectivity Blood pressure regulation

Exclusive Dual Mechanism: Cinanserin Is the Only Classical 5-HT2 Antagonist with Validated Coronavirus 3CL Protease Inhibitory Activity (IC50 5 µM Enzymatic; 19-34 µM Cellular)

Through virtual screening of >8,000 existing drugs against the SARS-CoV 3CLpro binding pocket, cinanserin was identified as a high-scoring hit and subsequently validated as a bona fide 3CLpro inhibitor [1]. Surface plasmon resonance confirmed direct binding of both cinanserin and its hydrochloride salt to bacterially expressed 3CLpro of SARS-CoV and HCoV-229E. Enzymatic inhibition was quantified at IC50 = 5 µM using a fluorogenic substrate assay, and antiviral efficacy in tissue culture demonstrated IC50 values of 19-34 µM with up to 4-log reduction in viral RNA and infectious particles [1]. No other classical 5-HT2 antagonist (including ketanserin, methysergide, ritanserin, or cyproheptadine) has been reported to possess 3CLpro inhibitory activity [2]. Subsequent medicinal chemistry efforts produced cinanserin analogs with improved 3CLpro potency (e.g., compound 26, IC50 = 1.06 µM), confirming cinanserin as a validated lead scaffold for antiviral development [3].

Antiviral drug discovery SARS-CoV 3CLpro inhibition Coronavirus research

In Vivo Functional Selectivity: Cinanserin Is 25-40× More Potent Against 5-HTP-Evoked than Tryptamine-Induced Central Serotonergic Responses, Opposite to Methergoline

In a comparative in vivo pharmacological study evaluating four indoleamine antagonists for their ability to inhibit two distinct serotonergic behavioral responses, cinanserin and cyproheptadine exhibited a shared selectivity profile that was quantitatively opposite to methergoline and qualitatively distinct from methysergide [1]. Cinanserin was 25 to 40 times more potent as an inhibitor of 5-hydroxytryptophan (5-HTP)-evoked head twitches than of tryptamine-induced forepaw clonus in rats. In contrast, methergoline was approximately 3 times more potent against the tryptamine-induced response, and methysergide exhibited nearly equal potency in both assays [1]. This differential functional profile indicates that cinanserin preferentially antagonizes endogenously synthesized serotonin (via 5-HTP) over exogenously administered tryptamine, providing a unique in vivo pharmacological fingerprint not replicated by other indoleamine antagonists.

Behavioral pharmacology In vivo serotonin receptor profiling Indoleamine antagonist selectivity

Co-Retention of Antiserotonin and Immunosuppressive Activities: Cinanserin versus Close Structural Analogs SQ 11,276 and SQ 11,332

A direct comparative study of cinanserin and two close structural analogs—2'-(3-dimethylaminopropoxy)-5'-methylcinnamanilide (SQ 11,276) and 5'-tert-butyl-2'-(3-dimethylaminopropoxy)cinnamanilide (SQ 11,332)—in phytohemagglutinin (PHA)-treated human lymphocytes revealed a critical SAR divergence [1]. All three compounds inhibited incorporation of ³H-uridine, ¹⁴C-leucine, and ³H-thymidine into macromolecular fractions, with an increasing order of immunosuppressive potency: cinanserin < SQ 11,276 < SQ 11,332. SQ 11,332 was 4 to 7 times more active than cinanserin as an immunosuppressant [1]. However, unlike cinanserin—which retains potent antiserotonin activity—both SQ 11,276 and SQ 11,332 possess low antiserotonin activity [1][2]. Thus, cinanserin is uniquely characterized within this cinnamanilide series by its co-retention of both activities, making it the only compound in this class suitable for studies requiring simultaneous serotonin receptor blockade and immunosuppressive pharmacology.

Immunopharmacology Structure-activity relationship Cinnamanilide analog comparison

Optimal Research and Procurement Application Scenarios for Cinanserin (CAS 1166-34-3) Based on Quantitative Differentiation Evidence


Myocardial Ischemia-Reperfusion Cardioprotection Studies Requiring α1-Adrenoceptor-Sparing 5-HT2 Antagonism

Cinanserin is the optimal 5-HT2 antagonist for isolated heart ischemia-reperfusion experiments where the confound of α1-adrenoceptor blockade must be avoided. As demonstrated by Grover et al. (1993), cinanserin achieves an EC25 of 1.6 µM for prolonging time to contracture—3.4-fold more potent than ketanserin (5.5 µM) and 3.8-fold more potent than LY 53857 (6.1 µM) in direct head-to-head comparison within the same study [1]. Critically, cinanserin is documented as devoid of functionally significant α1-adrenoceptor blocking properties, unlike ketanserin whose cardiovascular effects are mediated primarily through α1-adrenoceptors rather than 5-HT2 receptors [2]. Researchers should select cinanserin free base (CAS 1166-34-3) for studies requiring ethanol/methanol-soluble formulations, or the hydrochloride salt (CAS 54-84-2) for aqueous administration up to 100 mg/mL in water . Typical in vivo dosing for cardioprotection and burn edema models is 5 mg/kg intravenous bolus [3].

Coronavirus 3CL Protease Inhibitor Screening and Antiviral Drug Discovery Using a Validated Dual-Pharmacology Scaffold

Cinanserin serves as a validated starting point and positive control for high-throughput screening campaigns targeting coronavirus 3C-like proteases. It is the only classical 5-HT2 antagonist with experimentally confirmed 3CLpro inhibition (enzymatic IC50 = 5 µM; cellular IC50 = 19-34 µM against infectious SARS-CoV), with binding confirmed by surface plasmon resonance [1]. Cinanserin reduced viral RNA and infectious particle levels by up to 4 log units in tissue culture [1]. A dedicated medicinal chemistry program demonstrated that cinanserin analogs can achieve improved potency (compound 26: IC50 = 1.06 µM, a ~5-fold gain), validating its utility as a tractable lead scaffold [2]. For SARS-CoV-2 Mpro (3CLpro) screening, cinanserin provides a structurally distinct cinnamanilide chemotype that complements peptidomimetic and other non-peptidic inhibitor series. Both the free base (CAS 1166-34-3; MW 340.48) and hydrochloride (CAS 54-84-2; MW 376.94) forms are active, with comparable IC50 values of 4.92 µM and 5.05 µM respectively against SARS-CoV 3CLpro .

In Vivo Discrimination of 5-HTP-Mediated versus Tryptamine-Mediated Central Serotonergic Pathways in Behavioral Pharmacology

For behavioral neuroscientists requiring pharmacological dissociation of endogenous serotonin pathways (5-HTP-driven) from exogenous tryptamine-mediated mechanisms, cinanserin provides a 25- to 40-fold functional selectivity window favoring 5-HTP-evoked responses over tryptamine-induced responses in rats [1]. This in vivo selectivity profile is distinct from methergoline (which exhibits the opposite preference, ~3-fold favoring tryptamine) and methysergide (which shows nearly equal potency), enabling cinanserin to serve as a pathway-discriminating pharmacological tool [1]. At doses of 1.0-10 mg/kg, cinanserin produces dose-related behavioral effects in non-human primates and rodents, and at 5 mg/kg it effectively blocks serotonin-mediated hyperthermia [2]. Cinanserin has documented history of safe administration in human clinical testing during the 1960s-1970s for manic-depressive psychosis and schizophrenia, providing translational relevance for preclinical behavioral findings [3].

Neuroimmunological Disease Models Requiring Simultaneous Serotonin Receptor Blockade and Immunosuppression

Cinanserin is uniquely suited for experimental allergic encephalomyelitis (EAE) and burn edema models where combined 5-HT2 receptor antagonism and immunosuppressive activity are mechanistically required. In the Lewis rat EAE model—a paradigm for multiple sclerosis—cinanserin protected animals against disease development, with enhanced efficacy when treatment was initiated prior to symptom onset [1]. Unlike close structural analogs SQ 11,276 and SQ 11,332, which sacrifice antiserotonin activity for greater immunosuppressive potency (SQ 11,332 is 4-7× more immunosuppressive but lacks 5-HT2 blockade), cinanserin uniquely co-retains both pharmacological activities within a single molecule [2]. In burn injury models, intravenous cinanserin (5 mg/kg) significantly reduced systemic burn edema to sham-burn levels and attenuated leukocyte-endothelial interactions, effects attributed specifically to 5-HT2 receptor antagonism . Researchers should note that cinanserin at equimolar concentrations was reported to be more active than azathioprine in lymphocyte culture assays, further supporting its utility as a dual-mechanism immunomodulator [3].

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